molecular formula C26H23N3O2S2 B11965320 2-[(3-allyl-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio]-N-[1,1'-biphenyl]-4-ylacetamide

2-[(3-allyl-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio]-N-[1,1'-biphenyl]-4-ylacetamide

Cat. No.: B11965320
M. Wt: 473.6 g/mol
InChI Key: OAHQVRMGOBDCTC-UHFFFAOYSA-N
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Description

2-[(3-allyl-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio]-N-[1,1’-biphenyl]-4-ylacetamide is a complex organic compound with a unique structure that combines elements of cyclopentane, thieno, and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-allyl-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio]-N-[1,1’-biphenyl]-4-ylacetamide involves multiple steps. One common method involves the reaction of 4-amino-3-carbethoxy-1,2-dihydrospiro (naphthalene-2,1′-cycloalkanes) with p-tolylisothiocyanate to form 4-oxo-2-thioxo-3-p-tolyl-1,2,3,4,5,6-hexahydro (benzo [h]quinazoline-5,1′-cycloalkanes). This intermediate can then be alkylated using various halo compounds to yield the corresponding S-alkyl derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(3-allyl-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio]-N-[1,1’-biphenyl]-4-ylacetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.

Scientific Research Applications

2-[(3-allyl-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio]-N-[1,1’-biphenyl]-4-ylacetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes involving sulfur-containing compounds.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(3-allyl-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio]-N-[1,1’-biphenyl]-4-ylacetamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(3-allyl-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio]-N-[1,1’-biphenyl]-4-ylacetamide is unique due to its combination of cyclopentane, thieno, and pyrimidine rings, which confer specific chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C26H23N3O2S2

Molecular Weight

473.6 g/mol

IUPAC Name

2-[(12-oxo-11-prop-2-enyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl)sulfanyl]-N-(4-phenylphenyl)acetamide

InChI

InChI=1S/C26H23N3O2S2/c1-2-15-29-25(31)23-20-9-6-10-21(20)33-24(23)28-26(29)32-16-22(30)27-19-13-11-18(12-14-19)17-7-4-3-5-8-17/h2-5,7-8,11-14H,1,6,9-10,15-16H2,(H,27,30)

InChI Key

OAHQVRMGOBDCTC-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=O)C2=C(N=C1SCC(=O)NC3=CC=C(C=C3)C4=CC=CC=C4)SC5=C2CCC5

Origin of Product

United States

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